molecular formula C6H16Cl2N2OS B6221903 [(1-aminocyclobutyl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride CAS No. 2758002-17-2

[(1-aminocyclobutyl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No.: B6221903
CAS No.: 2758002-17-2
M. Wt: 235.2
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Description

(1-aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2OS This compound is known for its unique structure, which includes a cyclobutyl ring and a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclobutylamine precursor. This precursor is then reacted with formaldehyde and hydrogen sulfide under controlled conditions to form the desired sulfanone structure. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of (1-aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride involves large-scale reactors and continuous flow processes. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and yield. The final product is purified through crystallization and filtration techniques to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1-aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the sulfanone group to a thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1-aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-aminocyclopropyl)methylmethyl-lambda6-sulfanone dihydrochloride
  • (1-aminocyclopentyl)methylmethyl-lambda6-sulfanone dihydrochloride
  • (1-aminocyclohexyl)methylmethyl-lambda6-sulfanone dihydrochloride

Uniqueness

(1-aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2758002-17-2

Molecular Formula

C6H16Cl2N2OS

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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